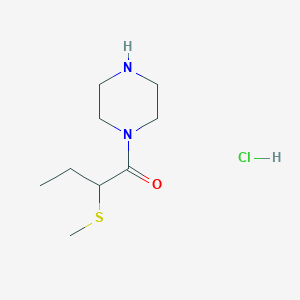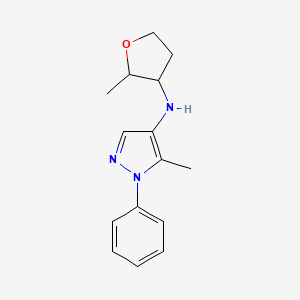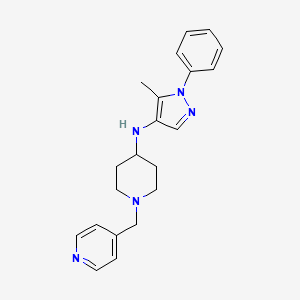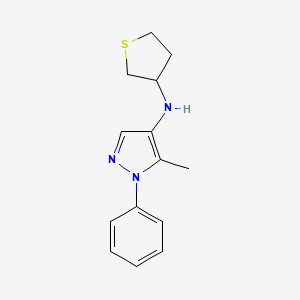
2-Methylsulfanyl-1-piperazin-1-ylbutan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylsulfanyl-1-piperazin-1-ylbutan-1-one; hydrochloride, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has gained popularity in recent years due to its stimulant effects. The chemical structure of MPHP is similar to other cathinones such as MDPV and α-PVP, which are known to have high abuse potential. MPHP is a white crystalline powder that is soluble in water and has a melting point of 174-176°C.
Mécanisme D'action
2-Methylsulfanyl-1-piperazin-1-ylbutan-1-one;hydrochloride acts as a potent dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and pleasure. By increasing the levels of dopamine in the brain, this compound produces a euphoric and stimulating effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to other stimulants such as cocaine and amphetamines. This compound increases the levels of dopamine in the brain, which leads to feelings of euphoria and increased energy. This compound also increases heart rate, blood pressure, and body temperature, which can be dangerous at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methylsulfanyl-1-piperazin-1-ylbutan-1-one;hydrochloride in lab experiments include its potent dopamine reuptake inhibition and anxiogenic effects, which may be useful in studying the mechanisms of addiction and anxiety disorders. However, the abuse potential of this compound and its potential for adverse effects such as cardiovascular toxicity and hyperthermia limit its use in lab experiments.
Orientations Futures
Future research on 2-Methylsulfanyl-1-piperazin-1-ylbutan-1-one;hydrochloride could focus on its potential therapeutic applications for anxiety disorders and cognitive enhancement. Additionally, further investigation into the mechanisms of action of this compound could provide insights into the neurobiology of addiction and reward. However, given the high abuse potential and potential for adverse effects, caution should be exercised when conducting research on this compound.
Méthodes De Synthèse
The synthesis of 2-Methylsulfanyl-1-piperazin-1-ylbutan-1-one;hydrochloride involves the reaction of 1-(thiophen-2-yl) propan-2-amine with 1-piperazinepropan-1-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the hydrochloride salt form using hydrochloric acid. The synthesis of this compound is relatively simple and can be carried out using readily available reagents.
Applications De Recherche Scientifique
2-Methylsulfanyl-1-piperazin-1-ylbutan-1-one;hydrochloride has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. Studies have shown that this compound acts as a potent dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.
This compound has also been shown to have anxiogenic effects, which may be useful in the treatment of anxiety disorders. Additionally, this compound has been investigated for its potential use as a cognitive enhancer due to its stimulant effects on the central nervous system.
Propriétés
IUPAC Name |
2-methylsulfanyl-1-piperazin-1-ylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.ClH/c1-3-8(13-2)9(12)11-6-4-10-5-7-11;/h8,10H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURKCFXDQSPKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCNCC1)SC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-3-methylbutan-1-one;hydrochloride](/img/structure/B7642937.png)

![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642950.png)

![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642959.png)


![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7642982.png)
![N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7642995.png)

![N-[1-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643004.png)

![N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643008.png)
![4,4-Dimethyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]pentan-1-ol](/img/structure/B7643016.png)